

Application Notes and Protocols: ATTO 647 Maleimide Conjugation to Cysteine Residues

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Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

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Introduction

ATTO 647 is a fluorescent label belonging to a new generation of dyes for the red spectral region, offering strong absorption, high fluorescence quantum yield, and exceptional photostability.[1] The maleimide derivative of **ATTO 647** is a thiol-reactive probe that enables the specific, covalent labeling of cysteine residues in proteins and peptides. This conjugation chemistry proceeds via a Michael addition reaction, forming a stable thioether bond between the dye and the sulfhydryl group of a cysteine. The reaction is highly selective for thiols within a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic. This specificity makes **ATTO 647** maleimide an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, single-molecule detection, and super-resolution imaging techniques such as STED microscopy.[2]

This document provides detailed protocols for the conjugation of **ATTO 647** maleimide to cysteine residues, methods for purification of the conjugate, and application-specific examples.

Data Presentation

Table 1: Key Properties of ATTO 647 Maleimide

Property	Value	Reference
Molecular Weight	829 g/mol	[1]
Excitation Maximum (λ_{ex})	647 nm	[1]
Emission Maximum (λ_{em})	667 nm	[1]
Molar Absorptivity (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Fluorescence Quantum Yield (η_{fl})	20%	[1]
Recommended Reaction pH	7.0 - 7.5	[3]
Reactive Group	Maleimide	
Reactivity	Cysteine Sulfhydryl Groups	
Solvent for Stock Solution	Anhydrous DMSO or DMF	[4]

Table 2: Recommended Reaction Conditions for ATTO 647 Maleimide Conjugation

Parameter	Recommended Range	Notes	Reference
Protein Concentration	2 - 10 mg/mL	Higher concentrations generally lead to better labeling efficiency.	[5]
Dye:Protein Molar Ratio	10:1 to 20:1	This should be optimized for each specific protein and desired degree of labeling.	[4]
Reaction Buffer	PBS, HEPES, Tris	pH 7.0 - 7.5. Buffers should be free of thiols.	[4]
Reaction Temperature	Room Temperature or 4°C	[4]	
Reaction Time	2 hours to overnight	Longer incubation at 4°C may be beneficial for sensitive proteins.	[4]
Reducing Agent (optional)	TCEP (10-100x molar excess)	To reduce disulfide bonds and free up cysteine residues. TCEP does not need to be removed prior to labeling.	[4]

Table 3: Photostability Comparison of Red Fluorescent Dyes

Dye	Relative Photostability	Key Features	Reference
ATTO 647N	High	High resistance to photobleaching and ozone degradation, making it suitable for demanding applications like super-resolution microscopy.	[6] [7]
Alexa Fluor 647	High	A widely used and photostable red fluorescent dye.	[6]
Cy5	Moderate	Prone to photobleaching, especially in the presence of thiols.	[6]

Experimental Protocols

Reduction of Protein Disulfide Bonds (Optional)

If the cysteine residues intended for labeling are involved in disulfide bonds, a reduction step is necessary prior to conjugation.

Materials:

- Protein solution (2-10 mg/mL in a suitable buffer like PBS, pH 7.0-7.5)
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

Protocol:

- Prepare a fresh stock solution of TCEP (e.g., 10 mM in degassed buffer).

- Add a 10- to 100-fold molar excess of TCEP to the protein solution.[4]
- Incubate the reaction mixture for 20-30 minutes at room temperature.[4]
- The protein solution is now ready for the labeling reaction. TCEP does not need to be removed.

ATTO 647 Maleimide Labeling of Cysteine Residues

Materials:

- Reduced protein solution (from step 1) or a protein with free cysteines
- **ATTO 647** maleimide
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer (PBS, HEPES, or Tris, pH 7.0-7.5, degassed)
- Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Protocol:

- Equilibrate the vial of **ATTO 647** maleimide to room temperature before opening.
- Prepare a 10 mM stock solution of **ATTO 647** maleimide in anhydrous DMSO or DMF.[4]
This solution should be prepared fresh.
- Add the desired molar excess (typically 10-20 fold) of the **ATTO 647** maleimide stock solution to the protein solution while gently stirring.[4]
- Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4]
- (Optional) To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 15-30 minutes.

Purification of the Labeled Protein

Purification is essential to remove unreacted dye and any byproducts.

Materials:

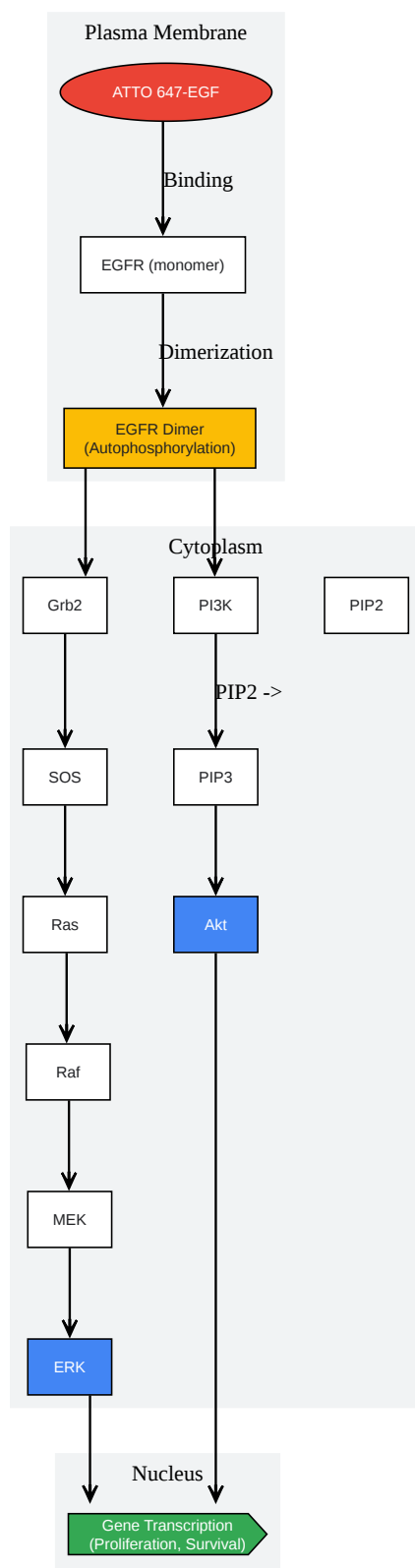
- Labeled protein solution
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Elution buffer (e.g., PBS, pH 7.4)

Protocol:

- Equilibrate the size-exclusion chromatography column with the elution buffer.
- Apply the reaction mixture to the top of the column.
- Elute the protein-dye conjugate with the elution buffer.
- The first colored band to elute is the labeled protein. The free dye will elute as a second, slower-moving band.
- Collect the fractions containing the labeled protein.
- The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~647 nm (for the **ATTO 647** dye).

Mandatory Visualization





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